8-(4-butoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Retinoid X Receptor Nuclear Receptor Profiling Selectivity Screening

This 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative is distinguished by its N8-(4-butoxybenzoyl) substituent, which confers a unique pharmacological fingerprint of uniformly weak retinoid receptor activity (EC50/Kd >1,000 nM across all six RXR/RAR subtypes). This makes it an ideal structurally-matched negative control for HIF PHD, ATP synthase, and δ opioid receptor programs, eliminating confounding polypharmacology in nuclear receptor screening. Buy for critical selectivity profiling and SAR divergence studies.

Molecular Formula C20H27N3O4
Molecular Weight 373.4 g/mol
CAS No. 1040672-61-4
Cat. No. B6557460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-butoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1040672-61-4
Molecular FormulaC20H27N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C
InChIInChI=1S/C20H27N3O4/c1-4-5-14-27-16-8-6-15(7-9-16)17(24)23-12-10-20(11-13-23)18(25)21(2)19(26)22(20)3/h6-9H,4-5,10-14H2,1-3H3
InChIKeyRKHWBVGJNAJCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Butoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040672-61-4): Compound Identity, Pharmacological Class, and Procurement-Relevant Characteristics


8-(4-Butoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040672-61-4) is a fully synthetic spirohydantoin derivative belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione structural class [1]. This scaffold has been validated across multiple therapeutic programs, including pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) for anemia [2], selective inhibitors of the F1/FO-ATP synthase c subunit for myocardial reperfusion injury [3], and δ opioid receptor-selective agonists for pain [4]. The target compound is distinguished from other class members by its N8-(4-butoxybenzoyl) substituent combined with N1,N3-dimethyl substitution on the hydantoin ring. Publicly available bioactivity data from the ChEMBL database (CHEMBL2111535) characterize this compound as a weak retinoid X receptor (RXR) and retinoic acid receptor (RAR) ligand, with functional EC50 and binding Kd values uniformly exceeding 1,000 nM across all six receptor subtypes tested (RXRα, RXRβ, RXRγ; RARα, RARβ, RARγ) [5].

Why Generic Substitution Fails: Target-Specific Differentiation of 8-(4-Butoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Within the Spirohydantoin Class


The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a privileged chemotype with demonstrated polypharmacology spanning HIF prolyl hydroxylase inhibition (PHD1–3 IC50 values in the low nanomolar range) [1], ATP synthase c subunit modulation with in vivo cardioprotective efficacy [2], and δ opioid receptor agonism with selectivity over 167 GPCRs [3]. Consequently, N8-substitution identity is a critical determinant of target engagement profile. The 4-butoxybenzoyl substituent in the target compound confers a distinct pharmacological fingerprint—consistently weak or absent activity across all six retinoid receptor subtypes (EC50/Kd > 1,000 nM) [4]—that is fundamentally different from the potent activity profiles of other N8-substituted analogs at their respective primary targets. A procurement decision that treats any N8-substituted spirohydantoin as interchangeable ignores the established structure-activity relationship (SAR) divergence within this scaffold class. The quantitative evidence below delineates precisely where this compound sits relative to its closest analogs and what functional consequence the 4-butoxybenzoyl group produces.

Quantitative Differentiation Evidence: 8-(4-Butoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. In-Class Analogs


Retinoid Receptor Activity Profile: Consistently Weak Pan-RXR/RAR Activity (>1,000 nM) Contrasts with Potent RXR Agonist Benchmarks and Potent In-Class Analogs at Non-Retinoid Targets

The target compound was profiled across all six human retinoid receptor subtypes (RXRα, RXRβ, RXRγ; RARα, RARβ, RARγ) in both functional transactivation assays (CV-1 cells) and radioligand binding assays. Without exception, EC50 and Kd values exceed 1,000 nM (i.e., >1 µM), representing at least 35-fold weaker activity than the FDA-approved RXR agonist bexarotene at RXRα, and at least 50-fold weaker than the most potent spirohydantoin HIF PHD inhibitors at their primary target PHD2 [1][2][3]. This uniformly weak retinoid receptor profile is a documented, quantifiable property that distinguishes the target compound from both potent RXR agonists and from other N8-substituted spirohydantoins that achieve nanomolar potency at their cognate targets.

Retinoid X Receptor Nuclear Receptor Profiling Selectivity Screening Negative Control Compound Spirohydantoin SAR

Scaffold Divergence: The N8-(4-Butoxybenzoyl) Group Redirects Pharmacological Activity Away from HIF PHD Inhibition, the Canonical Spirohydantoin Target Class

The foundational medicinal chemistry publication for the spirohydantoin class (Vachal et al., J. Med. Chem. 2012) established that potent HIF PHD1–3 pan-inhibition (PHD2 IC50 values in the low nanomolar range, robust in vivo erythropoietin upregulation in multiple preclinical species) is achieved through specific N8-substitution patterns developed via high-throughput C–N coupling SAR [1]. The target compound's N8-(4-butoxybenzoyl) substituent represents a substantial structural departure from the optimized N8-substituents in the HIF PHD program (which typically incorporate acidic or polar functionality to mitigate hERG off-target activity and optimize PK/PD). While direct HIF PHD inhibition data for CAS 1040672-61-4 are not publicly available, the established SAR trajectory predicts that the lipophilic, neutral 4-butoxybenzoyl group would not recapitulate the HIF PHD inhibitory pharmacophore.

HIF Prolyl Hydroxylase Structure-Activity Relationship Spirohydantoin Anemia Drug Discovery N8-Substituent Effects

Myelostimulatory Activity Class Context: Structurally Related 1,3,8-Triazaspiro[4.5]decane-2,4-diones Demonstrate Bone Marrow Regeneration in Cyclophosphamide-Induced Myelodepression

A published research article (Yu et al., J. Chemistry, 2018) demonstrated that 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives bearing N-alkoxyalkylpiperidine substitution significantly accelerated lymphocyte and granulocyte cell pool regeneration in an artificially induced (cyclophosphamide) myelodepressive syndrome model [1]. The target compound (CAS 1040672-61-4), carrying an N8-(4-butoxybenzoyl) substituent and N1,N3-dimethyl substitution, was not specifically tested in this myelostimulation study. However, the documented myelostimulatory activity of structurally related spirohydantoins provides a class-level rationale for exploring this compound in hematopoietic recovery models, with the caveat that the divergent N8-substituent may confer a distinct efficacy and toxicity profile compared to the N-alkoxyalkylpiperidine series.

Myelostimulation Leukopoiesis Cyclophosphamide Model Bone Marrow Recovery Spirohydantoin

Physicochemical Differentiation: Computed LogP and Solubility Parameters of the 4-Butoxybenzoyl Substituent Relative to Common N8 Analogs

The unsubstituted core scaffold, 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 143703-17-7), has a computed ACD/LogP of –0.88 and an ACD/LogD (pH 7.4) of –2.43, indicating substantial aqueous solubility and low membrane permeability . The 4-butoxybenzoyl group in the target compound adds a large lipophilic aromatic moiety to the N8 position, which is predicted to increase LogP by approximately 2–3 log units compared to the unsubstituted core. This physicochemical shift has practical implications for compound handling: the target compound will require higher organic solvent content for dissolution in biological assay buffers, will exhibit increased non-specific binding to plasticware and proteins, and will display different chromatographic retention behavior compared to the polar N8-unsubstituted core. No experimentally measured LogP or solubility data for CAS 1040672-61-4 were identified in the public domain; the computed estimates for the core scaffold provide the closest available baseline .

Lipophilicity Physicochemical Properties Drug-Likeness Chromatographic Retention Spirohydantoin

Procurement-Relevant Application Scenarios for 8-(4-Butoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040672-61-4)


Negative Control Compound for Retinoid Receptor (RXR/RAR) Screening Campaigns

The compound's uniformly weak activity across all six retinoid receptor subtypes (EC50/Kd > 1,000 nM) makes it suitable as a structurally matched negative control in nuclear receptor profiling panels [1]. Unlike bexarotene (RXRα EC50 = 28–33 nM) or other potent rexinoids, this compound produces no significant transactivation or binding signal at RXR or RAR subtypes at concentrations up to 1 µM, enabling its use as a baseline comparator for hit validation and assay quality control in retinoid-focused screening cascades.

Selectivity Counter-Screen Tool for Spirohydantoin Lead Optimization Programs

Medicinal chemistry teams optimizing spirohydantoin-based leads for HIF PHD inhibition [2], ATP synthase c subunit modulation [3], or δ opioid receptor agonism [4] can employ this compound as a selectivity counter-screen tool. Its N8-(4-butoxybenzoyl) group provides a distinct steric and electronic environment compared to the N8-substituents found in active leads; testing this compound alongside potent analogs in off-target profiling panels (including nuclear receptors) can help establish whether observed off-target activities are scaffold-driven or substituent-specific.

Scaffold-Hopping Starting Point for Non-PHD, Non-Retinoid Target Exploration

Given that this compound is documented to be inactive at retinoid receptors and is predicted (based on SAR from Vachal et al. 2012) [2] to lack potent HIF PHD inhibition, it occupies a pharmacologically distinct position within the spirohydantoin class. Research groups exploring novel target space for the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold—outside the established HIF PHD, ATP synthase, and δ opioid receptor axes—may find this compound a useful starting point precisely because its known inactivity at retinoid receptors reduces the likelihood of confounding polypharmacology in phenotypic or target-based screens.

Comparative SAR Probe for Myelostimulatory Activity Studies

Yu et al. (2018) demonstrated myelostimulatory activity for N-alkoxyalkylpiperidine-substituted spirohydantoins in cyclophosphamide-induced myelodepression models [5]. The target compound, with its distinct N8-(4-butoxybenzoyl) substituent, provides a structurally divergent comparator for SAR studies aimed at delineating which N8-substitution features are permissive vs. restrictive for bone marrow hematopoietic recovery activity. Procurement of this compound alongside a representative active analog from the Yu et al. series would enable a head-to-head evaluation of N8-substituent effects on myelostimulatory efficacy.

Quote Request

Request a Quote for 8-(4-butoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.